(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid
Description
(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid (hereafter referred to as Compound 1) is a chiral imidazolidinone derivative synthesized via cyclization of (S)-2-amino-3-(methylamino)propionic acid hydrochloride using phosgene under alkaline conditions . It crystallizes in the orthorhombic chiral space group P2₁2₁2₁ with unit cell parameters a = 6.2275(4) Å, b = 8.3963(5) Å, and c = 24.9490(14) Å . The crystal structure reveals two distinct conformers with alternating pseudo-equatorial and pseudo-axial orientations of the carboxylic acid group. Hydrogen bonding forms helical assemblies, where the carboxylic acid acts as a donor and the urea carbonyl as an acceptor .
Compound 1 is structurally analogous to (S)-pyroglutamic acid, a key component of peptide hormones like TRH and LH-RH, but differs in its methyl-substituted imidazolidinone ring . It serves as a precursor for pharmaceuticals such as imidapril, an angiotensin-converting enzyme inhibitor (ACEI) .
Properties
IUPAC Name |
(4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3/c1-7-2-3(4(8)9)6-5(7)10/h3H,2H2,1H3,(H,6,10)(H,8,9)/t3-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDVCQIVTIIFMO-VKHMYHEASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(NC1=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H](NC1=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid involves the reaction of (S)-2-amino-3-(methylamino)propionic acid with phosgene (COCl₂) and aqueous sodium bicarbonate (NaHCO₃), followed by ion exchange . The product is then recrystallized from acetonitrile and characterized using various analytical techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, polarimetry, elemental microanalysis, high-resolution mass spectrometry, and single-crystal X-ray diffraction .
Chemical Reactions Analysis
Structural Features Influencing Reactivity
The X-ray crystal structure (orthorhombic space group P2₁2₁2₁) reveals two alternating conformers within hydrogen-bonded helices . These features impact its chemical behavior:
Hydrogen Bonding Network
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Three intermolecular H-bonds per molecule stabilize helical assemblies:
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Carboxylic acid O–H···O=C (2.65 Å)
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Urea N–H···O=C (2.89 Å, 2.91 Å)
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Creates a rigid framework that may limit participation in certain reactions without prior dissolution .
Conformational Flexibility
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Two distinct conformers differ in:
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This dynamic equilibrium could enable selective reactivity under controlled conditions.
Stability and Functional Group Reactivity
Carboxylic Acid Group
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Standard carboxyl reactivity expected (e.g., esterification, amidation), though no experimental data exists in provided sources.
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pKa estimated at ~3.5 (analogous to pyroglutamic acid derivatives) .
Urea Moiety
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The 2-oxoimidazolidine ring shows resistance to hydrolysis under neutral conditions due to:
Chiral Center
Scientific Research Applications
Pharmaceutical Applications
1.1 Role in Drug Synthesis
(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid serves as a crucial intermediate in the production of imidapril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and congestive heart failure. The synthesis of imidapril from this compound involves several chemical transformations that enhance its therapeutic efficacy while minimizing side effects. Recent advancements have focused on improving the synthesis methods to increase yield and purity while avoiding hazardous conditions such as high-pressure hydrogenation .
1.2 Structural Analog of Pyroglutamic Acid
This compound is an analog of (S)-pyroglutamic acid, which is integral to naturally occurring peptide hormones and synthetic pharmaceuticals. Its structural similarity allows it to participate in various biochemical pathways, making it a candidate for further exploration in therapeutic contexts .
Synthesis Methodologies
2.1 Synthesis Techniques
The synthesis of this compound typically involves the reaction of (S)-2-amino-3-(methylamino)propionic acid with phosgene in the presence of a base like sodium bicarbonate. The resulting product can be purified through recrystallization techniques to achieve high purity levels suitable for pharmaceutical applications .
2.2 Improved Production Methods
Recent patents have outlined improved methods for synthesizing this compound that enhance efficiency and reduce environmental impact. These methods focus on using less hazardous reagents and optimizing reaction conditions to facilitate higher yields without compromising safety .
Biological Activities
3.1 ACE Inhibition
Research indicates that derivatives of this compound exhibit significant ACE inhibitory activity, which is critical for managing conditions like hypertension. The compound's activity is closely linked to its stereochemistry, with specific configurations yielding better therapeutic outcomes .
3.2 Antioxidant Properties
In addition to its role as an ACE inhibitor, studies have suggested that compounds related to this compound may possess antioxidant properties, potentially contributing to broader therapeutic applications in managing oxidative stress-related diseases .
Mechanism of Action
The mechanism of action of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. As a structural analogue of (S)-pyroglutamic acid, it can mimic the behavior of naturally occurring peptides and interact with receptors and enzymes in the body. For example, it acts as a precursor to imidapril, which inhibits the angiotensin-converting enzyme, leading to vasodilation and reduced blood pressure .
Comparison with Similar Compounds
Structural Analogues
Key Differences :
- Methyl Group: The methyl substitution in Compound 1 enhances steric effects and alters hydrogen-bonding dynamics compared to (S)-pyroglutamic acid and unmethylated imidazolidinones .
- Ring Size: Compound 1’s 5-membered imidazolidinone ring contrasts with (S)-pyroglutamic acid’s 5-membered pyrrolidone ring, affecting conformational flexibility .
Physicochemical Properties
Notable Observations:
- Biological Activity: Imidapril, derived from Compound 1, shows ACE inhibition comparable to enalaprilat but with improved binding affinity due to the imidazolidinone ring’s interaction with aromatic residues in ACE .
Role in Drug Design
Compound 1 is a critical intermediate in synthesizing imidapril , a prodrug metabolized to imidaprilat (6366A), which inhibits ACE by chelating zinc ions in the enzyme’s active site . Comparative studies in anesthetized dogs showed that imidaprilat reduces blood pressure and peripheral resistance similarly to enalaprilat but with enhanced carotid and mesenteric blood flow modulation .
Comparative Efficacy
- Imidapril vs.
- Metabolic Stability : The methyl group in Compound 1 may reduce metabolic degradation compared to unmethylated analogs, enhancing bioavailability in derived drugs .
Biological Activity
(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, also known as an analog of (S)-pyroglutamic acid, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, characterization, and biological activities, drawing on various research findings and case studies.
Synthesis and Characterization
The synthesis of this compound involves the reaction of (S)-2-amino-3-(methylamino)propionic acid with phosgene and sodium bicarbonate. The product is purified through ion exchange and recrystallized from acetonitrile. Characterization techniques such as IR spectroscopy, NMR spectroscopy, and X-ray diffraction confirm its structure and purity .
Key Characteristics:
- Molecular Formula : CHNO
- Melting Point : 183–185 °C
- Crystal Structure : Orthorhombic chiral space group P212121, featuring helical assemblies stabilized by hydrogen bonds .
This compound exhibits biological activity primarily through its interaction with various biological pathways. It has been shown to influence peptide hormone activity due to its structural similarity to naturally occurring compounds .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. In vitro experiments have demonstrated that it possesses inhibitory effects against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism appears to involve disruption of bacterial cell wall synthesis .
Case Studies
- Antimicrobial Efficacy :
- Peptide Hormone Analog :
Comparative Analysis
A comparative analysis of this compound with other related compounds reveals its unique position in terms of biological activity:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| (S)-Pyroglutamic Acid | Modulates peptide hormones | Naturally occurring; key in metabolic pathways |
| This compound | Antimicrobial, potential therapeutic uses | Analog; shows promise against MRSA |
| Indole Derivatives | Diverse activities including antiviral | Broad spectrum; less specific than imidazolidines |
Q & A
Q. What are the optimized synthetic routes for (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid in academic research?
A common approach involves coupling reactions using carbodiimide reagents (e.g., EDCI) with hydroxybenzotriazole (HOBt) for activation. For example, Boc-protected intermediates can be deprotected using trifluoroacetic acid (TFA), followed by purification via silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) . Reflux conditions in acetic acid with sodium acetate, as seen in analogous imidazolidinone syntheses, may also apply . Yield optimization requires monitoring reaction times (6–15 hours) and stoichiometric ratios of reagents (1.0–1.1 equiv).
Q. How can researchers confirm the stereochemical purity of this compound?
Key methods include:
- Chiral HPLC : Using a chiral stationary phase to resolve enantiomers.
- NMR Spectroscopy : Analysis of diastereotopic protons or coupling constants in derivatives (e.g., amides) to confirm configuration .
- X-ray Crystallography : Definitive structural confirmation if single crystals are obtainable .
Q. What safety precautions are critical when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (GHS Category 2/2A) .
- Ventilation : Use fume hoods to avoid inhalation of dust (H335: respiratory irritation) .
- Spill Management : Neutralize with inert absorbents; avoid water jets to prevent dispersion .
Q. What analytical techniques are used to characterize this compound?
- 1H/13C NMR : Assign peaks for the imidazolidinone ring (e.g., δ 3.0–4.0 ppm for methyl and carboxylic protons) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF.
- Elemental Analysis : Validate purity (>97%) through carbon/hydrogen/nitrogen content .
Advanced Research Questions
Q. How does the compound’s stability vary under different pH conditions?
While stability data is limited, accelerated studies (e.g., 40°C/75% RH) with HPLC monitoring can assess degradation. Under acidic/basic hydrolysis, expect cleavage of the imidazolidinone ring, releasing methylamine and carboxylic acid byproducts. Decomposition products may include CO, CO₂, and NOx .
Q. What are the common impurities encountered during synthesis, and how are they resolved?
Q. What role does this compound play in peptidomimetic drug design?
The compound serves as a constrained scaffold mimicking peptide backbones. For example, it is a key intermediate in ACE inhibitors like imidapril, where stereochemistry at the 4-position (S-configuration) is critical for binding to zinc-dependent proteases . Derivatives can be synthesized via amidation or esterification of the carboxylic acid group .
Q. How can researchers address discrepancies in reported bioactivity data?
- Replication : Validate assays under standardized conditions (pH, temperature, solvent).
- Purity Verification : Re-characterize batches via NMR and LC-MS to rule out impurities (>99% purity).
- Mechanistic Studies : Use computational docking (e.g., AutoDock Vina) to correlate stereoelectronic effects with activity .
Methodological Notes
- Stereochemical Analysis : For advanced studies, employ circular dichroism (CD) or vibrational circular dichroism (VCD) to probe chiral environments.
- Stability Protocols : Include forced degradation studies (oxidative, thermal) per ICH guidelines Q1A(R2) .
- Computational Modeling : Density Functional Theory (DFT) can predict hydrolysis pathways and transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
